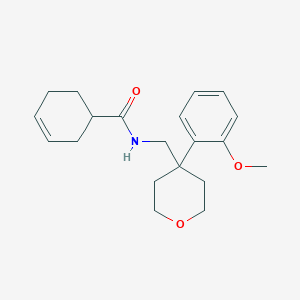

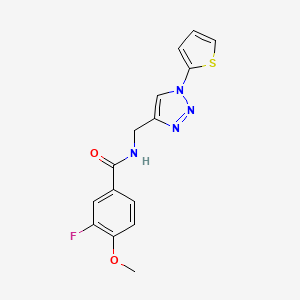

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of thiophene carboxamide and isothiazolidine. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. Carboxamide is a functional group derived from carboxylic acids. Isothiazolidine is a five-membered ring with two carbon atoms, a nitrogen atom, and a sulfur atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as thiazolidines can be synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .Molecular Structure Analysis

The molecular structure of this compound would likely include a thiophene ring attached to a carboxamide group, and an isothiazolidine ring attached to a phenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the current literature .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

A significant portion of the research on compounds related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide focuses on their synthesis and evaluation for various biological activities. For instance, Babu et al. (2012) detailed the synthesis and antimicrobial activities of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, highlighting their significant activities against bacterial and fungal strains Babu, Pitchumani, & Ramesh, 2012. Similarly, Ahmed (2007) focused on synthesizing new antibiotic and antibacterial drugs by exploring heterocyclic synthesis with thiophene-2-carboxamide Ahmed, 2007.

Anticancer and Antitumour Screening

Further studies delve into the anticancer potentials of related compounds. Kumar et al. (2009) synthesized functionalized amino acid derivatives, evaluating their cytotoxicity against human cancer cell lines, revealing promising leads for new anticancer agents Kumar et al., 2009. Chaimbault et al. (1999) also investigated the antitumour and anti-HIV screening of oxazolidines and oxazolidinones derivatives, finding moderate antitumour activity Chaimbault, Bosc, & Jarry, 1999.

Antimicrobial Applications

Mabkhot et al. (2017) synthesized thiophene-containing compounds with noted antibacterial and antifungal activities, emphasizing the potential of these compounds as antimicrobial agents Mabkhot et al., 2017. This study aligns with the broader trend of leveraging the structural diversity of thiophene-based compounds for developing new antimicrobial strategies.

Chemical Stability and Synthesis Methodologies

Research by Couture and Warkentin (1997) on the chemistry of cyclic aminooxycarbenes, including oxazolidin-2-ylidenes, underscores the importance of novel synthesis methodologies and the stability of these compounds Couture & Warkentin, 1997. These studies are crucial for understanding the fundamental chemical properties that govern the reactivity and potential applications of these compounds in scientific research.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c17-14(13-3-1-9-20-13)15-11-4-6-12(7-5-11)16-8-2-10-21(16,18)19/h1,3-7,9H,2,8,10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQYGOLNWDCYST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{6-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide](/img/structure/B2767992.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2767994.png)

![Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride](/img/structure/B2767998.png)

![[3-Chloro-4-(4-propionylpiperazin-1-yl)phenyl]amine](/img/structure/B2768001.png)

![1H-Indol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2768005.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2768008.png)

![6,6-dimethyl-2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2768010.png)